Home > Products > Screening Compounds P12136 > (3,4-DICHLOROPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE
(3,4-DICHLOROPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE -

(3,4-DICHLOROPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE

Catalog Number: EVT-4988701
CAS Number:
Molecular Formula: C18H18Cl2N2O
Molecular Weight: 349.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Centhaquin (1-(3-methylphenyl)-4-(2-β-quinolylethyl)piperazine)

  • Compound Description: Centhaquin is a piperazine derivative that has been investigated for its crystal structure. []
  • Relevance: Centhaquin shares a core piperazine ring structure with 1-(3,4-dichlorobenzoyl)-4-(2-methylphenyl)piperazine. Both compounds feature an aryl substituent on the piperazine nitrogen, highlighting the significance of this structural motif in this class of compounds. []

1-Methyl-4-(2′-aminophenyl)-1,2,3,6-tetrahydropyridine (2′-NH2-MPTP)

  • Compound Description: 2′-NH2-MPTP is an analog of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) known to cause depletion of serotonin and norepinephrine in the brain. Studies have shown that it is neurotoxic in both mice and rats. [, , ]

1-Methyl-4-(2′-methylphenyl)-1,2,3,6-tetrahydropyridine (2′-CH3-MPTP)

  • Compound Description: 2′-CH3-MPTP, another MPTP analog, demonstrates species-dependent neurotoxicity, depleting striatal dopamine in mice but not in rats. [, , ]

7-Methyl-3-(2-methylphenyl)-1,2,4-triazolo[3,4-b][1,3]benzothiazole

  • Compound Description: This compound is characterized by a 7-methyl-1,2,4-triazolo[3,4-b][1,3]benzothiazole moiety linked to a methyl-substituted phenyl ring. Its structure, determined through X-ray crystallography, is stabilized by weak C-H…N interactions. []

Pyrrolo[3,4-d]pyridazinone-based 1,3,4-oxadiazoles

  • Compound Description: These compounds, designed as potential selective COX-2 inhibitors, contain a 4-aryl-1-(1-oxoethyl)piperazine pharmacophore linked to the pyrrolo[3,4-d]pyridazinone core. In vitro studies demonstrated their selective COX-2 inhibitory activity and promising antioxidant properties. []

1-Methyl-3-(2-methyl­phen­yl)-4-phenyl-1H-pyrazolo­[3,4-d]pyrimidine

  • Compound Description: This compound, characterized by X-ray crystallography, features a slightly twisted pyrazolo­pyrimidine unit. Its crystal structure is dominated by π-stacking and offset π-stacking interactions, forming columns along the b-axis direction. []

5-(3,4-Dimethoxyphenyl)-3-arylaminomethyl-1,3,4-oxadiazole-2(3H)-thiones (4a-l)

  • Compound Description: These compounds, synthesized via Mannich reaction, are N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione with varying aromatic amines at the aminomethyl substituent. []

3-[(4-Substituted piperazin-1-yl)methyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thiones (5a-d)

  • Compound Description: This series, also synthesized via Mannich reaction, introduces diverse substituents at the piperazine nitrogen, offering a valuable platform for exploring structure-activity relationships. []

2,2′-Biphenyl 4-Tert-Butylphenyl Thiophosphinate

  • Compound Description: This compound, part of a series of alkyl-substituted phenyl 2,2′-biphenyl-thiophosphinate esters, was synthesized through the phenolysis of 2,2′-biphenoxy thiophosphinic chloride with sterically hindered phenol derivatives. Its structure was elucidated through spectroscopic methods and single-crystal X-ray diffraction. []

2,2′-Biphenyl 3,4-di-Methylphenyl Thiophosphinate

  • Compound Description: Another member of the alkyl-substituted phenyl 2,2′-biphenyl-thiophosphinate ester series, this compound incorporates two methyl substituents on the phenyl ring. Its structure was also characterized using spectroscopic techniques and single-crystal X-ray diffraction. []

2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant)

  • Compound Description: Vestipitant is a potent and selective NK1 receptor antagonist discovered during a drug discovery campaign aimed at identifying novel, druglike NK1 receptor antagonists. It exhibits strong in vitro potency, selectivity, and favorable pharmacokinetic properties. []

1-(4-Methoxy-2-Methylphenyl)Piperazine (MMPP)

  • Compound Description: MMPP has been investigated for its effects on memory acquisition, formation, and consolidation in mice. []

(4Z)-1-(3,4-Dichlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one

  • Compound Description: This compound, characterized by X-ray crystallography, reveals two independent molecules in the asymmetric unit, each exhibiting distinct dihedral angles between the central pyrazole ring and the pendant dichlorobenzene and p-tolyl rings. Its crystal packing is stabilized by intramolecular hydrogen bonds and weak intermolecular interactions. []

N(4)-Methyl-N(4)-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

  • Compound Description: This compound, crystallized as a mixed solvate with ethanol and hydrazine, exhibits a disordered 2-methylphenyl substituent. Its crystal packing is dominated by hydrogen-bonding interactions, forming a ribbon structure containing four distinct ring types. []

1-Substituted-3-(3-(4-methylphenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-ylamino)isothioureas (TTS01-TTS10)

  • Compound Description: This series of compounds incorporates a substituted thiosemicarbazide at the 2nd position and a 4-methylphenyl group at the 3rd position of a condensed pyrimidine nucleus. These compounds were investigated for antibacterial, antitubercular, and anti-HIV activities. [, ]

Poly(4-methylphenyl-1-butene)

  • Compound Description: This polymer, obtained by hydrogenating the product of a highly syndioselective polymerization of (E)-1-(4-methylphenyl)-1,3-butadiene, displays a high degree of syndiotacticity. []

1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine Dihydrochloride (SA4503)

  • Compound Description: SA4503, a specific sigma-1 receptor (Sig-1R) agonist, has shown potential in improving functional recovery in experimental stroke models. Studies suggest it may modulate microglia function but does not significantly impact post-stroke inflammatory mediators. [, ]

1-(3-Methoxy-4-Methylphenyl)-2-Aminopropane (6)

  • Compound Description: Compound 6, along with its enantiomers, displays potent stimulus generalization in drug-discrimination paradigms involving MDMA and its analogs. Notably, both enantiomers show similar potencies, suggesting a non-stereospecific interaction with the target. []

5-Methoxy-6-Methyl-2-Aminoindan (11)

  • Compound Description: Similar to compound 6, 5-Methoxy-6-Methyl-2-Aminoindan (11) displays stimulus generalization in drug-discrimination paradigms, specifically substituting for MDMA. This suggests a pharmacological similarity between these compounds and highlights the potential relevance of the indan ring system in mimicking the effects of MDMA. []

2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl 4-bromobenzene-1-sulfonate

  • Compound Description: This compound, characterized by X-ray crystallography, displays a twisted U shape with a significant dihedral angle between the quinazolin-4-one and bromobenzene ring systems. Its crystal structure is stabilized by C—H⋯O interactions. []

3,6-Disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles

  • Compound Description: This class of compounds, bearing adamantyl and aryl moieties, was synthesized and evaluated for antitumor, antiviral, antibacterial, and antifungal activities. Certain derivatives displayed promising antiproliferative activity against human T-cell leukemia cell lines. []

2,5-Disubstituted-1,3,4-oxadiazoles

  • Compound Description: Synthesized using two distinct routes, this series explores the impact of various adamantyl and aryl substituents on biological activity, with some derivatives demonstrating antiviral activity. []

1-Ethyl-4-{2-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-3,4-dihydro-1H-2λ6,1-benzothiazine-2,2-dione

  • Compound Description: This compound, characterized by X-ray crystallography, adopts an envelope conformation with its thiazine ring. The structure reveals weak C—H⋯π interactions and C—H⋯O interactions that contribute to its crystal packing. []

Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Compound Description: This complex molecule, synthesized via a three-component reaction, incorporates both a 4-methylphenyl and a 3,4-dichlorophenyl substituent, making it structurally relevant to 1-(3,4-dichlorobenzoyl)-4-(2-methylphenyl)piperazine. []

β-(3,4-Dichlorobenzoyl)−α-(phenylthio)propionic Acid

  • Compound Description: This compound, synthesized from β-(3,4-dichlorobenzoyl) acrylic acid and thiophenol, serves as a versatile intermediate in heterocyclic synthesis. []

1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(2-iodophenylpropyl)piperazine (o-BON)

  • Compound Description: Radioiodinated o-BON has been investigated as a potential SPECT radiopharmaceutical for tumor imaging by targeting sigma receptors. It exhibits promising tumor uptake and retention characteristics. []

3-Substituted-3-hydroxy-6-phenyl-3,4-dihydro-2H-1,3-oxazines

  • Compound Description: This class of compounds was synthesized and evaluated for their antioxidant, cytotoxic, and acute toxicity profiles. Some derivatives showed significant antioxidant activity. []

8-Substituted-2,5-dihydro-2-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-1,5-benzothiazepines

  • Compound Description: These compounds were prepared and evaluated for their antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. They exhibited more potent antifungal activity compared to antibacterial activity. []

tert-Butyl 4-(4,5-diamino-3-methylphenyl)piperazine-1-carboxylate

  • Compound Description: This compound was synthesized through a multistep process involving amination and reduction reactions. []

1-Aryl-4-[Aryldiazenyl]-piperazines

  • Compound Description: This broad class of compounds, including various series with diverse substituents on the aryl rings, was synthesized and characterized. []

3-(4-Piperazin-1-yl-phenyl)-s-triazolo[3,4-b][1,3,4]thiadiazole Hydrochlorides

  • Compound Description: These water-soluble compounds were synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. Some derivatives showed promising in vitro antibacterial activity. []

Imidazo[2,1‐b]‐1,3,4‐thiadiazolo[2,3‐c]‐s‐triazoles, s‐Triazolo‐[3,4‐b]‐1,3,4‐thiadiazolo[3,2‐b]imidazo[4,5‐b]quinoxaline, and Bis‐(s‐triazolo[3,4‐b]‐1,3,4‐thiadiazolo[3,2‐b][imidazo [4,5‐b]cyclohexane]‐5

  • Compound Description: This series of complex heterocyclic systems, containing bridgehead nitrogen atoms, was synthesized and evaluated for antibacterial and antifungal activity. []

7H-3-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-6-substituted-s-triazolo[3,4-b]-1,3,4-thiadiazines

  • Compound Description: These compounds were synthesized and characterized by various spectroscopic techniques. []

[Cd3(btc)2(bpmp)2.5]·6.5H2O}n (1) and {[Zn(Hbtc)(bpmp)0.5]·H2O}n (2)

  • Compound Description: These cadmium/zinc coordination polymers incorporate biphenyl-3,4′,5-tricarboxylate and 1,4-bis(3-pyridylmethyl)piperazine ligands, forming distinct structural architectures. []

5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones

  • Compound Description: These compounds were synthesized and evaluated for their anti-inflammatory and ulcerogenic activities. Some derivatives showed significant anti-inflammatory activity with low gastric ulceration incidence compared to indomethacin. []

2-(Substituted Aryl)-piperazine-3-phenyl-4(3H)-quinazolinones

  • Compound Description: A series of these compounds were synthesized and evaluated for their central nervous system (CNS) depressant activity using the holeboard and elevated plus maze tests in mice. Some derivatives showed significant anxiolytic activity. []

1-(4-metoxyphenyl)-5-{2-[4-(4-metoxyphenyl)piperazine-1-yl]-2-oxoethyl}-1,5-dihydro-4H-pyrazole[3,4-D]pyrydine-4-one (compound 78553)

  • Compound Description: Compound 78553 was investigated in a mouse model of pentylenetetrazol (PTZ)-induced kindling to explore its effects on neurotransmitter levels and hemispheric asymmetry in the brain. []

N-(3,4-dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[11C]carboxamide ([11C]DPFC, [11C]1)

  • Compound Description: [11C]DPFC is a PET radiotracer designed for imaging fatty acid amide hydrolase (FAAH) in the brain. It displays high binding affinity for FAAH and favorable in vivo characteristics in rodents. []

(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one

  • Compound Description: This compound, characterized by X-ray crystallography, features a piperazine ring in a chair conformation. The molecule exhibits intramolecular C—H⋯O hydrogen bonds and intermolecular interactions that contribute to its crystal packing. []

(E)-1-{4-[Bis(4-bromophenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one

  • Compound Description: Similar to its methoxyphenyl analog, this compound, characterized by X-ray crystallography, also exhibits a piperazine ring in a chair conformation and features a trans configuration across its C=C double bond. The crystal packing is stabilized by C—H⋯O hydrogen bonds, forming R22(10) loops. []

(E)-5-(4-Methylphenyl)-1-(pyridin-2-yl)pent-2-en-4-yn-1-one

  • Compound Description: This compound, resistant to spontaneous [2 + 2] cycloaddition reactions, highlights the impact of substituents on photochemical reactivity. []

1-(4-((4-methylphenyl)-sulfonyl)-2-phenyl-1,3-thiazol-5-yl)piperazine

  • Compound Description: This compound, containing a piperazine ring linked to a thiazole ring, demonstrated potent anticancer activity in the NCI-60 human tumor cell line screen. []

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-((4-methylpheyl)sulfonyl)-1,3-thiazol-5-yl)piperazine

  • Compound Description: This compound, another potent anticancer agent identified from the NCI-60 screening, emphasizes the potential of piperazine-thiazole hybrids as anticancer leads. []

1-(2,4-bis((4-methylphenyl)sulfonyl)-1,3-thiazol-5-yl)piperazine

  • Compound Description: This compound, featuring two 4-methylphenylsulfonyl groups attached to the thiazole ring, also showed potent anticancer activity in the NCI-60 screen. []

1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-6-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)-propionyl]piperazine (10d)

  • Compound Description: Compound 10d is a potent and selective antagonist of the melanocortin-4 receptor, exhibiting good oral bioavailability and promoting food intake in a mouse model of cancer cachexia. []

1-[3-(3,4-Methylenedioxyphenoxy)propyl]-4-phenylpiperazine Monohydrochloride

  • Compound Description: This compound, characterized by X-ray crystallography, features a piperazine ring in a chair conformation with the propyl and phenyl groups occupying equatorial positions. Its structure is stabilized by N+-H…Cl- hydrogen bonds. []

1-[(4-Acetamidophenyl)thio]-3-[4-(3-methylphenyl)piperazin-1-yl]propane Monohydrate

  • Compound Description: Characterized by X-ray crystallography, this centrally active hypotensive agent features a piperazine ring in a chair conformation and adopts a trans-extended conformation overall. []

Properties

Product Name

(3,4-DICHLOROPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE

IUPAC Name

(3,4-dichlorophenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone

Molecular Formula

C18H18Cl2N2O

Molecular Weight

349.3 g/mol

InChI

InChI=1S/C18H18Cl2N2O/c1-13-4-2-3-5-17(13)21-8-10-22(11-9-21)18(23)14-6-7-15(19)16(20)12-14/h2-7,12H,8-11H2,1H3

InChI Key

WMRDZQKDNDURFY-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.